methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate
Description
Methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate (CAS: 516457-46-8) is a thiourea derivative with a complex structure comprising:
- A phenylacetate backbone (methyl ester group linked to a benzene ring).
- A thiourea bridge (–NH–C(=S)–NH–) connecting the phenyl group to a benzylamine substituent .
Properties
IUPAC Name |
methyl 2-[4-(benzylcarbamothioylamino)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-21-16(20)11-13-7-9-15(10-8-13)19-17(22)18-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAIOQXMSFCCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate typically involves multiple steps. One common route includes the reaction of 4-aminophenylacetic acid with benzyl isothiocyanate to form the intermediate product, which is then esterified with methanol in the presence of a catalyst to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential in industrial settings.
Chemical Reactions Analysis
Cyclization Reactions
The carbothioamide group facilitates cyclization under specific conditions. For example, reaction with carbon disulfide (CS₂) in ethanol under microwave irradiation yields 1,3,4-oxadiazole derivatives (e.g., compound 3 in ). Key experimental parameters include:
| Reaction Condition | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Time | 10 h | 20 min |
| Solvent | Ethanol | Solvent-free |
| Yield | 81% | 97% |
Mechanism : The thioamide group reacts with CS₂ to form a thiocarbamate intermediate, which cyclizes to the oxadiazole ring. The reaction pathway is confirmed by spectral data, including the disappearance of hydrazide protons in -NMR and IR absorption at 1256 cm (C=S stretch) .
Nucleophilic Substitution
The ester group undergoes nucleophilic substitution with hydrazine hydrate to form hydrazide derivatives. For instance:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 24 h | 15 min |
| Solvent | Chloroform | Solvent-free |
| Yield | 78% | 94% |
Product : Hydrazide 2 (from ), characterized by LC-MS and elemental analysis. The reaction proceeds via nucleophilic attack of hydrazine on the ester carbonyl, releasing methanol.
Amination with Formaldehyde and Amines
The compound participates in one-pot three-component reactions with formaldehyde and amines (e.g., benzylamine) to form azine derivatives. For example:
| Amine Used | Reaction Time | Yield |
|---|---|---|
| Benzylamine | 6 h (DMF) | 85% |
| Allylamine | 4.5 h (neat) | 91% |
Mechanism : The carbothioamide group reacts with formaldehyde and amines via a Mannich-type reaction, forming a Schiff base intermediate that cyclizes to the final product .
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For instance:
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic (HCl, reflux) | 6 M HCl | Carboxylic Acid | 89% |
| Basic (NaOH, ethanol) | 2 M NaOH | Sodium carboxylate | 92% |
Applications : Hydrolysis products are intermediates for further functionalization, such as coupling with bioactive molecules .
Reactivity with Isothiocyanates
The primary amine in the benzylamino group reacts with aryl isothiocyanates (e.g., phenyl isothiocyanate) to form thiourea derivatives. Key data:
| Isothiocyanate | Solvent | Reaction Time | Yield |
|---|---|---|---|
| Phenyl isothiocyanate | Dichloromethane | 24 h | 80% |
| Allyl isothiocyanate | Ethanol | 12 h | 75% |
Characterization : Products are confirmed by -NMR (DO-exchangeable NH protons at 9.23 ppm) and IR spectroscopy .
Scientific Research Applications
Structure and Composition
The compound's structure includes:
- Amino Group : Contributes to its reactivity and ability to form hydrogen bonds.
- Carbonothioyl Group : Allows for covalent interactions with nucleophiles.
- Benzyl Group : Enhances solubility and stability.
Organic Chemistry
Methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and reduction, makes it a key reagent in organic synthesis.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The aminosulfonyl group can interact with enzyme active sites, providing insights into enzyme mechanisms and leading to the development of novel inhibitors.
Protein Interactions
Research indicates that this compound can modulate protein interactions, which is crucial for understanding cellular processes and developing therapeutic agents.
Medicinal Chemistry
This compound has been explored for its potential therapeutic applications:
- Anti-cancer Activity : Studies have shown that derivatives of this compound exhibit pro-apoptotic effects, suggesting its utility in cancer treatment .
- Vascular Permeability Disorders : It has been proposed as a treatment for conditions related to excessive vascular permeability, highlighting its relevance in pharmacological research .
Case Study 1: Enzyme Inhibition Research
A study exploring the inhibition of carbonic anhydrase revealed that derivatives of this compound effectively inhibited enzyme activity, providing insights into potential therapeutic applications for conditions like glaucoma .
Case Study 2: Anticancer Activity
Research focused on the synthesis of pro-apoptotic derivatives demonstrated that modifications to the this compound structure could enhance anticancer properties, paving the way for future drug development .
Mechanism of Action
The mechanism of action of methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences
| Compound Name | Core Structure | Functional Groups | Notable Substituents |
|---|---|---|---|
| Methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate | Phenylacetate + thiourea | –C(=O)OCH₃, –NH–C(=S)–NH– | Benzylamine (C₆H₅CH₂NH–) |
| Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate) | Benzimidazole + carbamate | –NH–C(=O)–OCH₃ | Butylamine, benzimidazole ring |
| Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate) | Benzimidazole + carbamate | –NH–C(=O)–OCH₃ | Benzimidazole ring |
| Methyl 2-amino-2-(4-hydroxyphenyl)acetate | Phenylacetate | –C(=O)OCH₃, –NH₂, –OH | Para-hydroxyphenyl, α-amino group |
Notes:
Physicochemical Properties (Inferred)
| Property | Target Compound | Benomyl | Carbendazim |
|---|---|---|---|
| Solubility | Low (lipophilic benzyl group) | Moderate in organic solvents | Low in water |
| Stability | Sensitive to hydrolysis (C=S) | Hydrolytically stable | pH-dependent degradation |
| Molecular Weight | ~375 g/mol (estimated) | 290.3 g/mol | 191.2 g/mol |
Challenges: Limited experimental data on the target compound’s solubility, melting point, or stability necessitates reliance on structural analogs for predictions .
Biological Activity
Methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate is an organic compound notable for its complex structure and potential biological activities. This compound features a benzylamino group and a carbonothioyl moiety, which contribute to its unique reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 288.36 g/mol
Structural Features
- Benzyl Group : Enhances lipophilicity and potential receptor interactions.
- Carbonothioyl Group : May participate in covalent bonding with nucleophiles, influencing enzyme activity.
- Amino Group : Provides sites for hydrogen bonding, critical for protein interactions.
The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors. The compound may act as an enzyme inhibitor , particularly targeting proteases or kinases, due to the presence of reactive functional groups that can form covalent bonds with active site residues.
Key Mechanisms Include:
- Enzyme Inhibition : The carbonothioyl group can form a covalent bond with nucleophilic amino acids in the enzyme's active site, leading to inhibition.
- Protein Interaction Modulation : The unique structural features allow for strong hydrogen bonding with protein targets, potentially altering their function.
Biological Studies
Recent studies have highlighted the compound's potential in various biological applications:
- Antimicrobial Activity : Preliminary tests suggest that the compound exhibits antibacterial properties, particularly against Gram-positive bacteria.
- Anticancer Potential : Research indicates that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction.
Case Studies
-
Antimicrobial Efficacy :
- A study investigated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating strong antibacterial activity.
-
Cytotoxicity Assessments :
- In vitro assays on human cancer cell lines demonstrated that the compound reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer agent.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl (4-{[(aminosulfonyl)phenyl]carbonothioyl}amino}acetate | Aminosulfonyl instead of benzyl | Moderate enzyme inhibition |
| Methyl (4-{[(benzoyl)aminophenyl]acetate} | Benzoyl group | Anticancer properties |
Unique Attributes
This compound stands out due to its combination of both benzyl and carbonothioyl groups, which are not commonly found together in other compounds. This unique combination enhances its reactivity and biological interactions.
Q & A
Q. What synthetic methodologies are optimal for preparing methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate, and what are the critical reaction parameters?
The compound can be synthesized via a multi-step approach:
Thiourea Formation : React 4-aminophenylacetate with benzyl isothiocyanate under anhydrous conditions (e.g., THF or DCM) at 0–25°C for 12–24 hours. Use triethylamine as a base to deprotonate the amine and drive the reaction .
Esterification : Protect the carboxylic acid group of the intermediate using methyl chloroformate in the presence of a base like pyridine .
Critical Parameters :
Q. Which spectroscopic techniques are most effective for characterizing the thiourea moiety and ester group in this compound?
- ¹H/¹³C NMR : The thiourea NH protons appear as broad singlets at δ 9.5–10.5 ppm, while the ester carbonyl (C=O) resonates at ~170 ppm in ¹³C NMR .
- FT-IR : Thiourea C=S stretch at 1220–1250 cm⁻¹; ester C=O at 1720–1740 cm⁻¹ .
- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Acidic Conditions (pH < 3) : Rapid hydrolysis of the ester group occurs, forming the carboxylic acid derivative.
- Neutral/Basic Conditions (pH 7–9) : Thiourea moiety may undergo oxidation or dimerization over time.
Methodology : - Stability assessed via HPLC at 25°C using buffers (e.g., phosphate, acetate) over 24–72 hours .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound with biological targets (e.g., enzymes or receptors)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase domains). The thiourea group may form hydrogen bonds with catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-target complexes .
Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can contradictory data on the compound’s catalytic activity in multicomponent reactions be resolved?
Case Study : Discrepancies in yields (40–85%) reported for its use in α-amino carbonyl synthesis.
Q. What strategies enhance the regioselectivity of modifications to the phenylacetate backbone?
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at -78°C to functionalize the phenyl ring’s ortho position .
- Suzuki Coupling : Introduce aryl/heteroaryl groups via Pd(PPh₃)₄ catalysis with boronic acids (e.g., 4-(dimethylamino)phenylboronic acid) .
Example : Synthesis of methyl 3-(benzylamino)-5-(4-(dimethylamino)phenyl)thiophene-2-carboxylate (yield: 72%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
